molecular formula C9H16O3 B3191784 Propan-2-yl 4-methyl-3-oxopentanoate CAS No. 575838-12-9

Propan-2-yl 4-methyl-3-oxopentanoate

Cat. No. B3191784
CAS RN: 575838-12-9
M. Wt: 172.22 g/mol
InChI Key: RSNLWQKJOHYEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-methyl-3-oxopentanoate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy), which makes it a popular chemical in the pharmaceutical industry.

Mechanism of Action

Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate acts as a precursor to the synthesis of various drugs, including MDMA, which exerts its effects by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of action of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is not well understood, but it is believed to act through a similar mechanism as MDMA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate are not well understood, but it is believed to have similar effects as MDMA. These effects include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. However, the long-term effects of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate on the brain and body are not well studied.

Advantages and Limitations for Lab Experiments

Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is a widely used precursor in the pharmaceutical industry, which makes it readily available for scientific research. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. In addition, the potential health risks associated with its use make it a controversial substance for scientific research.

Future Directions

The future directions for research on Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate are vast and varied. One potential direction is the development of new drugs using Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate as a precursor. Another direction is the study of the long-term effects of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate on the brain and body. Additionally, research could focus on the potential therapeutic applications of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate, such as its use as an antiviral agent or as a treatment for depression and anxiety.
Conclusion:
In conclusion, Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is a widely used precursor in the pharmaceutical industry and a popular substance in scientific research. Its synthesis method is well established, and it has been extensively studied for its potential therapeutic applications. However, the long-term effects of Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate on the brain and body are not well understood, which makes it a controversial substance for scientific research. Future research on Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate could focus on the development of new drugs, the study of its long-term effects, and its potential therapeutic applications.

Scientific Research Applications

Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. It is also used in the synthesis of other psychoactive substances, such as mephedrone and methamphetamine. In addition, Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate has been studied for its potential therapeutic applications, including its use as an antiviral agent and as a treatment for depression and anxiety.

properties

IUPAC Name

propan-2-yl 4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)12-7(3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLWQKJOHYEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727422
Record name Propan-2-yl 4-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-methyl-3-oxopentanoate

CAS RN

575838-12-9
Record name Propan-2-yl 4-methyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-methyl-3-oxo-pentanoate (304 g), isopropyl alcohol (500 ml) and p-toluenesulfonic acid (3.8 g) were stirred together and heated to reflux at 90° C. After 3 hours, 400 ml of solvent was collected by distillation at atmospheric pressure. Fresh isopropyl alcohol was added and the mixture refluxed for a further 3 hours. The cycle of distillation, addition of fresh solvent and refluxing was continued until the conversion had reached 95%, determined by a peak area ratio of product: starting material of 95:5 measured by LC. The remaining volatile solvents were removed by distillation and the resultant liquid washed with 10% sodium carbonate solution and dried over anhydrous sodium sulfate and filtered to give isopropyl 4-methyl-3-oxo-pentanoate as a clear liquid (301 g, 83%).
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 4-methyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 4-methyl-3-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl 4-methyl-3-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Propan-2-yl 4-methyl-3-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl 4-methyl-3-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Propan-2-yl 4-methyl-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.